Reduced Locomotor Stimulation Potency Relative to Methamphetamine and Regioisomers
2-FMA exhibits significantly weaker locomotor stimulant effects compared to methamphetamine and its regioisomer 3-FMA. In the open-field assay in Swiss-Webster mice, 2-FMA demonstrated a lower peak effect and a higher ED50 for locomotor stimulation, indicating reduced potency [1].
| Evidence Dimension | Locomotor stimulation potency (ED50, mg/kg) |
|---|---|
| Target Compound Data | 2-FMA: ED50 = 7.38 mg/kg (weak stimulant, peak effects: 2200–3980 counts) |
| Comparator Or Baseline | Methamphetamine: ED50 = 0.38 mg/kg (peak effects: 5905–7758 counts); 3-FMA: ED50 ≈ 0.38 mg/kg (peak effects similar to methamphetamine) |
| Quantified Difference | 2-FMA is approximately 19.4-fold less potent than methamphetamine; 4-FMA was also weak (ED50 > 7.38 mg/kg) |
| Conditions | Male Swiss-Webster mice; open-field assay; dose-response analysis |
Why This Matters
This lower locomotor stimulation may be relevant for studies aiming to dissociate stimulant effects from abuse liability, or for applications where reduced motor activation is desired.
- [1] Locomotor and discriminative stimulus effects of fluorinated analogs of amphetamine and methamphetamine in mice and rats. (2025). Journal of Pharmacology and Experimental Therapeutics. View Source
